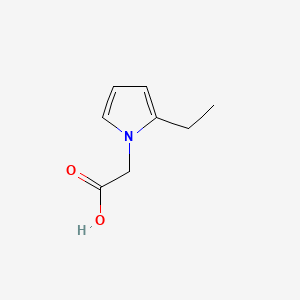

(2-Ethyl-1H-pyrrol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7-4-3-5-9(7)6-8(10)11/h3-5H,2,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQISCAAMCWNNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665070 | |

| Record name | (2-Ethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153396-82-8 | |

| Record name | (2-Ethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyrrole Chemistry and Heterocyclic Compounds

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.combritannica.com It is a core component of many naturally occurring and synthetic compounds with significant biological and material science applications. numberanalytics.comscitechnol.com The pyrrole ring's electron-rich nature makes it highly reactive towards electrophiles, a key characteristic that drives its versatility in synthesis. numberanalytics.com

Heterocyclic compounds, defined by the presence of at least one atom other than carbon within a ring structure, are of paramount importance in chemistry and biology. britannica.comfiveable.me Pyrroles belong to this broad class of compounds, which includes other vital structures like pyridine, furan (B31954), and thiophene. britannica.com The presence of heteroatoms imparts unique physical and chemical properties to these molecules, often distinct from their all-carbon counterparts. britannica.com Many essential biochemicals, such as chlorophyll, heme, and certain amino acids, contain the pyrrole ring system, highlighting its biological significance. britannica.comslideshare.net

(2-Ethyl-1H-pyrrol-1-yl)acetic acid is a derivative of pyrrole, where the fundamental pyrrole structure has been functionalized. The addition of an ethyl group at the 2-position and an acetic acid group at the 1-position (the nitrogen atom) modifies the electronic and steric properties of the parent pyrrole ring, leading to specific reactivity and potential applications.

Academic Significance of Pyrrole 1 Yl Acetic Acid Derivatives

Pyrrole-1-yl acetic acid derivatives, as a class of compounds, hold considerable academic interest due to their structural relationship to biologically active molecules and their utility as synthetic intermediates. The acetic acid side chain attached to the nitrogen of the pyrrole (B145914) ring is a common motif in medicinal chemistry, often designed to mimic natural substrates or to interact with specific biological targets.

Research into pyrrole derivatives is a dynamic field, with scientists continuously exploring new synthetic methods and applications. nih.govnih.gov The development of efficient protocols for synthesizing these compounds is a key focus, as it opens up avenues for creating diverse libraries of molecules for screening and further investigation. researchgate.netrsc.org For instance, studies have focused on the synthesis of various pyrrole-2-acetic acid derivatives, demonstrating the ongoing effort to expand the chemical space around this scaffold. researchgate.net

The functionalization of the pyrrole ring, as seen in (2-Ethyl-1H-pyrrol-1-yl)acetic acid, allows for the fine-tuning of the molecule's properties. This ability to modify the structure is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter parts of a molecule to understand how these changes affect its biological activity. rsc.org

Overview of Current Research Landscape Pertaining to Pyrrole Acetic Acids

Historical and Contemporary Approaches to Pyrrole Synthesis relevant to the Compound

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important structural motif. Among the most relevant to the synthesis of 2-substituted pyrroles are the Paal-Knorr and Hantzsch pyrrole syntheses.

The Paal-Knorr pyrrole synthesis , first reported in 1884, is a widely utilized method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.orgrgmcet.edu.inwikipedia.org This reaction is typically catalyzed by acid and can be conducted under neutral or weakly acidic conditions to favor pyrrole formation over the competing furan (B31954) synthesis. organic-chemistry.org While historically requiring harsh conditions like prolonged heating, modern modifications have introduced milder catalysts and reaction media, including Lewis acids and ionic liquids, making it a more versatile and "green" process. alfa-chemistry.comrgmcet.edu.inresearchgate.net The mechanism involves the amine attacking the carbonyl groups to form a hemiaminal, which then cyclizes and dehydrates to yield the pyrrole. wikipedia.org

The Hantzsch pyrrole synthesis offers an alternative route, reacting a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.orgwikipedia.org This method is particularly useful for producing substituted pyrroles with various functional groups. wikipedia.orgresearchgate.net The mechanism initiates with the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and elimination lead to the final pyrrole product. wikipedia.org Solid-phase synthesis variations of the Hantzsch reaction have also been developed, allowing for the efficient generation of pyrrole libraries. nih.gov

Synthesis of Methyl 2-(2-Ethyl-1H-pyrrol-1-yl)acetate

A key intermediate in the production of (2-Ethyl-1H-pyrrol-1-yl)acetic acid is its methyl ester, methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate. nih.gov The synthesis of this compound can be achieved through methods that construct the pyrrole ring with the acetic acid ester moiety already attached to the nitrogen atom.

Condensation Reactions Involving Alkyl 2-Aminoacetate Salts

One effective strategy involves the condensation of a suitable precursor with an alkyl 2-aminoacetate salt. This approach directly introduces the N-acetic acid ester group during the pyrrole ring formation. For instance, the reaction of specific chloro-ketones with alkyl 2-aminoacetate salts leads to the formation of 1-alkoxycarbonylmethyl-2-alkylpyrroles. tubitak.gov.tr

Utilization of Dichloro- and Methoxychloropropylalkyl Ketones in Pyrrole Ring Formation

A specific and efficient synthesis of 1-alkoxycarbonyl-methyl-2-alkylpyrroles utilizes 2,3-dichloropropyl- and 2-methoxy-3-chloropropyl alkyl ketones as starting materials. tubitak.gov.tr These precursors react with alkyl 2-aminoacetate salts to yield the desired N-substituted pyrrole esters. This method provides a direct and efficient pathway to compounds like methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate. tubitak.gov.tr

Conversion of Methyl 2-(2-Ethyl-1H-pyrrol-1-yl)acetate to the Potassium Salt of 2-(2-Ethyl-1H-pyrrol-1-yl)acetic acid

The final step in the synthesis of the target compound involves the conversion of the methyl ester intermediate into its corresponding potassium salt. This is typically achieved through hydrolysis of the ester functional group.

Hydrolytic Pathways for Ester Functional Groups

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic chemistry. This can be accomplished under either acidic or basic conditions. echemi.comresearchgate.net Alkaline hydrolysis, often referred to as saponification, is frequently employed and involves treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. echemi.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and an alcohol. Subsequent acidification can then yield the free carboxylic acid if desired. echemi.com The use of lithium hydroxide is also a common practice. researchgate.net

Optimized Reaction Conditions for Salt Formation

For the specific conversion of methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate to its potassium salt, a well-defined procedure involves heating the ester with an ethanolic solution of potassium hydroxide. tubitak.gov.tr A study detailing this transformation reported that heating the reaction mixture at 55-60 °C for 6 hours resulted in the formation of the potassium salt of 2-(2-ethyl-1H-pyrrol-1-yl)acetic acid in high yield (85%). tubitak.gov.tr This salt can then be readily converted to the free acid, this compound, by treatment with a dilute acid like 10% HCl. tubitak.gov.tr

| Reactant | Reagent | Product | Yield | Reference |

| Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate | Potassium hydroxide in ethanol | Potassium salt of 2-(2-ethyl-1H-pyrrol-1-yl)acetic acid | 85% | tubitak.gov.tr |

This table summarizes the optimized conditions for the formation of the potassium salt, a crucial step in the synthesis of the title compound.

Acidification to Yield this compound

The conversion of the carboxylate salt of this compound to the free acid is a crucial step in its synthesis. This process involves the protonation of the carboxylate anion. A specific method for the synthesis of this compound involves the hydrolysis of its methyl ester, methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate, with a base such as potassium hydroxide in ethanol. This reaction yields the potassium salt of the carboxylic acid. The subsequent acidification of this salt with a 10% hydrochloric acid solution leads to the formation of this compound. tubitak.gov.tr

The protonation of a carboxylate salt to form a carboxylic acid is a fundamental acid-base reaction. lasalle.edu Carboxylate ions are the conjugate bases of carboxylic acids and are readily converted back to the acid by treatment with a strong acid. mnstate.educhemistryscore.com This is because carboxylic acids, while acidic, are weaker acids than strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemistryscore.com

The choice of the acid for protonation depends on several factors, including the solubility of the resulting inorganic salt and the desired purity of the final product. Common protonating agents include:

Strong Mineral Acids: Hydrochloric acid and sulfuric acid are frequently used due to their strength and ready availability. mnstate.educhemistryscore.com The reaction is typically carried out in an aqueous solution where the carboxylate salt is dissolved. The addition of the strong acid lowers the pH, leading to the protonation of the carboxylate ion. google.com

Acidic Ion-Exchange Resins: In some applications, particularly in industrial processes or for sensitive substrates, solid-phase acidic ion-exchange resins can be employed for protonation. This method can simplify the workup procedure as the resin can be easily filtered off.

The general mechanism involves the transfer of a proton (H⁺) from the acid to the carboxylate anion (RCOO⁻), forming the neutral carboxylic acid (RCOOH). wikipedia.org The stability of the carboxylate anion is due to resonance, which delocalizes the negative charge over the two oxygen atoms. wikipedia.orgsavemyexams.com

A summary of common protonation strategies is presented in the table below.

| Protonating Agent | Advantages | Disadvantages |

| Hydrochloric Acid (HCl) | Readily available, strong acid, resulting chloride salts are often highly water-soluble. | Can introduce chloride ions which may need to be removed. |

| Sulfuric Acid (H₂SO₄) | Strong acid, non-volatile. | Resulting sulfate (B86663) salts can sometimes be less soluble, potentially co-precipitating with the product. |

| Acidic Ion-Exchange Resins | Simplifies workup (filtration), avoids introducing soluble inorganic salts into the product solution. | Higher cost, may require regeneration. |

This table provides a general overview of common protonation strategies for carboxylate salts.

Once the this compound has been formed through acidification, it needs to be isolated from the reaction mixture and purified. The choice of technique depends on the physical properties of the acid, such as its solubility and melting point, as well as the nature of any impurities present.

Isolation:

If the carboxylic acid is a solid and has low solubility in the reaction medium (typically water after acidification), it will precipitate out of the solution. google.com The solid product can then be collected by filtration . The collected solid is usually washed with cold solvent (often water) to remove any remaining inorganic salts and other water-soluble impurities. google.com Subsequent drying of the filtered solid, often under vacuum, yields the crude product.

If the carboxylic acid is soluble in the reaction medium or is a liquid, solvent extraction is a common isolation method. nih.gov An organic solvent in which the carboxylic acid is highly soluble, but which is immiscible with water (e.g., ethyl acetate, dichloromethane), is added to the aqueous solution. The carboxylic acid will partition into the organic layer, which can then be separated from the aqueous layer. The organic solvent is subsequently removed by evaporation to yield the crude acid. google.com

Purification:

The crude this compound is often purified to remove any remaining impurities. Common purification techniques for solid carboxylic acids include:

Crystallization: This is a widely used and effective method for purifying solid organic compounds. google.comnih.gov The crude solid is dissolved in a suitable hot solvent, and then the solution is slowly cooled. As the solution cools, the solubility of the carboxylic acid decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. Sometimes a mixture of solvents is used to achieve the desired solubility characteristics. For instance, a compound might be dissolved in a solvent in which it is very soluble and then a second solvent in which it is poorly soluble is added to induce crystallization.

Sublimation: For compounds that can sublime (transition directly from a solid to a gas phase), this can be a very effective purification method, particularly for removing non-volatile impurities.

Chromatography: Techniques such as column chromatography can be used for purification, especially when dealing with complex mixtures or when a very high degree of purity is required. google.com

The table below summarizes common isolation and purification techniques for carboxylic acids.

| Technique | Principle | Application |

| Filtration | Separation of a solid from a liquid. | Isolation of a precipitated solid carboxylic acid. |

| Solvent Extraction | Partitioning of a solute between two immiscible liquid phases. | Isolation of a water-soluble or liquid carboxylic acid. nih.gov |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid carboxylic acids. google.comnih.gov |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Purification of complex mixtures or for achieving high purity. google.com |

This table outlines common laboratory techniques for the isolation and purification of carboxylic acids.

Amidation Reactions Leading to Substituted Pyrrole-1-ylacetamides

Electrophilic Aromatic Substitution on the Pyrrole Ring (Excluding specific product details)

The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution than benzene. beilstein-journals.orgresearchgate.netbeilstein-journals.orgsunderland.ac.uk The nitrogen heteroatom donates its lone pair of electrons into the π-system, increasing the electron density of the ring carbons and activating them towards attack by electrophiles. researchgate.netnih.gov For an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). researchgate.netlibretexts.orgbeilstein-journals.org

In the case of this compound, the outcome of electrophilic substitution is governed by the combined directing effects of the substituents on the ring: the 2-ethyl group, and the N-acetic acid moiety. These substituents exert competing influences on the regioselectivity of the reaction.

Effect of the N-acetic acid group: The N-acetic acid substituent is an electron-withdrawing group due to the carbonyl function. N-substituents with electron-withdrawing character, such as N-sulfonyl or N-acyl groups, generally decrease the reactivity of the pyrrole ring towards electrophiles. rsc.orgacs.org Furthermore, such groups can alter the typical regioselectivity, often directing incoming electrophiles to the C3 position. rsc.org This is partly attributed to the steric bulk of the N-substituent hindering attack at the adjacent C2 and C5 positions and partly to electronic effects that can favor the formation of an organometallic intermediate at C3 under certain Friedel-Crafts conditions. rsc.org

Effect of the 2-ethyl group: The 2-ethyl group is an alkyl substituent, which is classified as an electron-donating group (EDG) via an inductive effect. scielo.org.mx Alkyl groups are activating and direct incoming electrophiles to the positions ortho and para to themselves. For the 2-ethyl group on the pyrrole ring, this would direct substitution towards the C3 and C5 positions.

The interplay of these effects determines the final substitution pattern. The N-acetic acid group deactivates the ring, particularly at the C2 and C5 positions, while the 2-ethyl group activates the ring, especially at C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions. Steric hindrance from the 2-ethyl group might disfavor substitution at the adjacent C3 position to some extent, potentially favoring the C5 position. However, the combined electronic effects often lead to complex product mixtures or require specific conditions to achieve high regioselectivity. For instance, in Vilsmeier-Haack reactions, steric factors on both the N-substituent and the formylating reagent can be manipulated to favor formylation at the C3 position. rsc.orgthieme-connect.comtandfonline.com

Nucleophilic Reactivity of the Pyrrole Moiety

The electron-rich nature of the pyrrole ring allows it to act as a nucleophile in various chemical reactions, attacking a wide range of electrophiles. This nucleophilic character is fundamental to many of its functionalization reactions. In the context of this compound, the pyrrole nucleus can engage in several important transformations where it serves as the nucleophilic partner.

One of the most characteristic reactions showcasing the nucleophilicity of pyrroles is the Vilsmeier-Haack reaction . jk-sci.com In this process, the pyrrole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium ion), typically formed from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF). jk-sci.com This reaction introduces a formyl group onto the pyrrole ring. The reactivity of five-membered heterocycles in this reaction follows the order: pyrrole > furan > thiophene. jk-sci.com For N-substituted pyrroles, the formylation generally occurs at the α-position unless it is sterically hindered, which can lead to β-formylation. rsc.orgtandfonline.com

Another key example of pyrrole's nucleophilicity is the Mannich reaction . This is a three-component condensation involving an amine, formaldehyde, and an active hydrogen compound—in this case, the pyrrole ring. wikipedia.orgtaylorandfrancis.com The pyrrole acts as the nucleophile, attacking the electrophilic Eschenmoser's salt or a pre-formed iminium ion generated from the amine and formaldehyde. wikipedia.orgorganic-chemistry.org This reaction results in the aminomethylation of the pyrrole ring. For pyrroles, this substitution typically occurs at the electron-rich α-position (C2 or C5). researchgate.net The reaction can be regioselective, with acidic conditions often favoring C-aminomethylation. researchgate.net

The pyrrole ring can also act as a nucleophile in Michael additions and various cyclization reactions. beilstein-journals.orgfrontiersin.org For example, it can react with electron-deficient alkenes in conjugate additions or participate in intramolecular cyclizations where the pyrrole nitrogen or carbon attacks an electrophilic center within the same molecule. beilstein-journals.orgbeilstein-journals.org The nucleophilic character is also demonstrated in Friedel-Crafts alkylation reactions, where the ring attacks a carbocation or a polarized alkyl halide-Lewis acid complex. researchgate.net

| Reaction Type | Electrophile | General Outcome for Pyrroles |

| Vilsmeier-Haack | Chloroiminium ion (e.g., from POCl₃/DMF) | Formylation of the pyrrole ring |

| Mannich Reaction | Iminium ion (e.g., from CH₂O/R₂NH) | Aminomethylation of the pyrrole ring |

| Michael Addition | Electron-deficient alkene (e.g., α,β-unsaturated ketone) | 1,4-conjugate addition to the alkene |

| Friedel-Crafts Alkylation | Carbocation or polarized alkyl halide | Alkylation of the pyrrole ring |

Transformations Involving the 2-Ethyl Substituent

The 2-ethyl group of this compound is not merely a passive substituent; its methylene (B1212753) (–CH₂–) group, being adjacent to the aromatic pyrrole ring, is analogous to a benzylic position. This "pyrrolic" position exhibits enhanced reactivity, allowing for selective transformations that leave the pyrrole core intact.

Oxidation: The benzylic-type C-H bonds of the ethyl group are susceptible to oxidation. chemistry.coach Under controlled conditions using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, an alkyl side chain on an aromatic ring can be oxidized. chemistry.coach For heteroaromatic compounds, similar benzylic oxidations can be achieved, often using metal catalysts (e.g., copper or iron) with molecular oxygen as the oxidant. beilstein-journals.orgnih.gov Such reactions could potentially convert the 2-ethyl group into a 2-acetyl or a 2-(1-hydroxyethyl) group. However, the electron-rich pyrrole ring itself is sensitive to oxidation, which can lead to polymerization or ring-opening, so reaction conditions must be chosen carefully. sunderland.ac.uk Interestingly, studies on the fungal biotransformation of 2-ethylpyrrole (B73703) did not observe the expected side-chain hydroxylation, indicating that this specific transformation may be challenging under certain enzymatic conditions. cdnsciencepub.com

Halogenation: Free radical halogenation provides a method for selectively functionalizing the alkyl side chain. Reactions using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) are classic methods for brominating allylic and benzylic positions. pearson.com This method could be applied to introduce a bromine atom at the α-carbon of the 2-ethyl group. Similarly, radical chlorination using reagents like sulfuryl chloride (SO₂Cl₂) has been used to selectively chlorinate α-methyl groups on a pyrrole ring. sunderland.ac.uk The resulting haloalkylpyrrole is a versatile intermediate for further nucleophilic substitution reactions. The selectivity of radical halogenation is a key factor; bromination is generally more selective than chlorination for the most stable radical position. masterorganicchemistry.com

Other Reactions: The stability of the 2-ethyl group can be influenced by other substituents on the ring. For instance, a 2-ethyl-N-acylpyrrole has been reported to be unstable under certain basic conditions (e.g., tetrabutylammonium (B224687) fluoride), leading to the cleavage and release of 2-ethylpyrrole. nih.gov This suggests that the ethyl group could be involved in elimination or other degradation pathways under specific circumstances.

| Transformation | Reagent(s) | Potential Product Moiety |

| Side-Chain Oxidation | KMnO₄, MnO₂, or metal-catalyzed O₂ | 2-Acetyl or 2-(1-Hydroxyethyl) |

| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 2-(1-Bromoethyl) |

| Radical Chlorination | Sulfuryl chloride (SO₂Cl₂) | 2-(1-Chloroethyl) |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules like (2-Ethyl-1H-pyrrol-1-yl)acetic acid. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule. bsu.edu.az

In the ¹H NMR spectrum, the number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values would collectively confirm the structure. Key expected features include:

Ethyl Group Protons: A characteristic triplet and quartet pattern, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group, respectively.

Acetic Acid Methylene Protons: A singlet signal for the methylene protons (CH₂) of the acetic acid moiety attached to the pyrrole (B145914) nitrogen.

Pyrrole Ring Protons: Distinct signals corresponding to the protons on the substituted pyrrole ring. Their chemical shifts and coupling constants would confirm the 2-substitution pattern. mdpi.com

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information by detecting the different carbon environments within the molecule. nih.gov One would expect to observe distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrole ring, the methylene carbon of the acetic acid group, and the two carbons of the ethyl substituent. The chemical shifts of the pyrrole carbons are particularly indicative of the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tubitak.gov.tr For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of the key structural components.

The most prominent and diagnostic absorptions would be associated with the carboxylic acid group:

A very broad absorption band in the high-frequency region of the spectrum, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption band in the carbonyl region, corresponding to the C=O stretching vibration of the carboxyl group. mdpi.com

Other significant bands would include:

Absorptions corresponding to C-H stretching vibrations from the ethyl group and the pyrrole ring.

Vibrations associated with the C-N and C-C bonds within the pyrrole ring structure. tandfonline.com

The collective presence of these bands provides strong evidence for the proposed molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₈H₁₁NO₂. bldpharm.combldpharm.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern provides a molecular fingerprint that further corroborates the structure. Key fragmentation pathways would likely involve the loss of neutral molecules or radicals, such as:

Loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

Cleavage of the ethyl group.

Fragmentation of the pyrrole ring itself.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the ethyl group, the pyrrole ring, and the acetic acid side chain. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of the compound. bldpharm.com A reversed-phase HPLC method, likely using a C18 column, would be employed. sielc.com The compound would be eluted with a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. A UV detector would monitor the elution, and the purity would be determined by the area percentage of the main peak relative to any impurity peaks.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a chemical reaction and to get a preliminary indication of purity. rsc.orgchalcogen.ro By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of starting materials or byproducts can be quickly assessed. mdpi.com

Column Chromatography: For purification on a larger scale, flash column chromatography is often utilized. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through to separate the desired compound from impurities based on their differential adsorption to the stationary phase. rsc.org

These chromatographic methods are indispensable for ensuring that the characterized compound is of high purity, which is critical for any subsequent scientific investigation.

Theoretical and Computational Studies of 2 Ethyl 1h Pyrrol 1 Yl Acetic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of (2-Ethyl-1H-pyrrol-1-yl)acetic acid. These calculations can predict key structural parameters and offer a detailed view of the electron distribution within the molecule.

The optimized geometry reveals the spatial arrangement of atoms that corresponds to the minimum energy state. Key parameters include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, the planarity of the pyrrole (B145914) ring and the orientation of the ethyl and acetic acid substituents are critical features determined by these calculations.

Electronic structure analysis provides information on the distribution of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight regions of negative potential, which are susceptible to electrophilic attack, and positive potential, which are prone to nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyrrole) | ~1.38-1.42 Å |

| C-N (pyrrole) | ~1.37 Å | |

| C=O (acid) | ~1.21 Å | |

| C-O (acid) | ~1.35 Å | |

| Bond Angle | C-N-C (pyrrole) | ~108-110° |

| O-C-O (acid) | ~123° | |

| Dihedral Angle | C-C-N-C (pyrrole ring) | ~0-2° |

Table 2: Calculated Electronic Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.5 to 6.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential to identify the most stable conformations and understand the flexibility of the molecule. This is achieved by systematically rotating the rotatable bonds, such as the C-C bond of the ethyl group and the C-N and C-C bonds of the acetic acid side chain, and calculating the energy of each resulting conformer.

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry can be employed to investigate the mechanisms of reactions used to synthesize this compound. For example, the synthesis might involve the N-alkylation of 2-ethyl-1H-pyrrole with a haloacetic acid ester, followed by hydrolysis.

Theoretical calculations can model the reaction pathway, identifying the transition states and intermediates. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This understanding is valuable for optimizing reaction conditions to improve yield and selectivity. For instance, in the N-alkylation step, computational models can help to understand the role of the base and solvent in facilitating the reaction.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural characterization of the compound. While specific data is not presented here, the types of parameters that can be predicted are outlined below.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated. The predicted shifts are highly sensitive to the electronic environment of each nucleus, providing a powerful tool for structure elucidation.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid or the N-H bend of the pyrrole ring (in the precursor).

UV-Vis Spectroscopy: Electronic transitions can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

These predicted spectroscopic data serve as a valuable complement to experimental measurements, aiding in the confirmation of the synthesized structure and providing a deeper understanding of its properties.

The Versatile Precursor: this compound in Complex Chemical Synthesis

This compound , a notable derivative of the fundamental pyrrole ring, has emerged as a significant precursor in the intricate field of organic synthesis. Its unique structural arrangement, featuring a reactive carboxylic acid moiety tethered to a substituted pyrrole core, provides a versatile platform for the construction of more complex molecular architectures. This article explores the applications of this compound as a foundational element in the synthesis of biologically relevant molecules and medicinal chemistry scaffolds, with a specific focus on the underlying reaction mechanisms.

Future Research Directions and Unexplored Avenues for 2 Ethyl 1h Pyrrol 1 Yl Acetic Acid

Novel Synthetic Routes to Enhance Efficiency and Sustainability

The current synthesis of (2-Ethyl-1H-pyrrol-1-yl)acetic acid can be built upon to develop more efficient, sustainable, and scalable methods. An established route involves the condensation of 2,3-dichloropropyl ethyl ketone with an alkyl 2-aminoacetate salt to form the corresponding methyl ester, methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate. This ester is then hydrolyzed to the target acid. tubitak.gov.tr

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2,3-Dichloropropyl ethyl ketone, Methyl 2-aminoacetate salt | Na2CO3, Benzene, H2O, Et3N, Reflux | Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate | 80-81% tubitak.gov.tr |

| 2 | Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate | KOH, Ethanol, 55-60°C; then 10% HCl | This compound | 85% (for potassium salt formation) tubitak.gov.tr |

Future research should focus on greener and more atom-economical synthetic strategies. Promising avenues include:

One-Pot Syntheses: Developing one-pot procedures that combine the pyrrole (B145914) ring formation and side-chain installation/modification would significantly reduce waste, energy consumption, and purification steps. researchgate.net Microwave-assisted organic synthesis (MAOS) could offer a pathway to rapid, solvent-free, and high-yield reactions. researchgate.net

Catalyst Development: Investigating novel catalysts, such as heterogeneous catalysts or metal-free catalysts like boron trifluoride etherate, could improve reaction rates and selectivity under milder conditions. researchgate.net The use of reusable catalysts would align with the principles of green chemistry by minimizing waste. researchgate.net

Alternative Starting Materials: Exploring alternative, readily available, and renewable starting materials instead of chlorinated ketones could enhance the sustainability of the synthesis. diva-portal.org For instance, routes starting from bio-based platform chemicals could be investigated.

Investigation of Advanced Reactivity Patterns

The reactivity of this compound is dictated by its three key structural components: the pyrrole ring, the N-acetic acid moiety, and the C2-ethyl group. While basic transformations are known, a deeper investigation into its reactivity could unveil novel molecular architectures.

Pyrrole Ring Functionalization: The pyrrole ring is susceptible to electrophilic substitution. Future studies could explore regioselective functionalization at the C3, C4, and C5 positions. The directing effects of the existing N-acetic acid and C2-ethyl groups could be systematically studied to control the introduction of various functional groups (e.g., nitro, halogen, acyl). Such functionalized derivatives could serve as precursors for complex heterocyclic systems or as building blocks in medicinal chemistry. acs.org

Reactions of the Acetic Acid Moiety: The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and acid chlorides. tubitak.gov.tr For example, coupling with various amines or alcohols could generate a library of derivatives. tubitak.gov.tr The formyl group, if introduced, can undergo oxidation to a carboxylic acid or reduction to a hydroxymethyl group, further expanding the synthetic utility.

Cyclization Reactions: The bifunctional nature of the molecule (N-H acidity of the pyrrole ring and the carboxylic acid group) makes it a prime candidate for intramolecular and intermolecular cyclization reactions. For instance, indium-mediated reduction-triggered coupling with 1,4-dicarbonyls could lead to the formation of fused bis-pyrrole systems. rsc.org This could be a pathway to novel polycyclic aromatic compounds with interesting electronic properties.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, represents a largely unexplored but highly promising avenue for this compound. mdpi.com Enzymes offer unparalleled stereospecificity and regioselectivity under mild reaction conditions, which can be particularly advantageous for creating chiral derivatives. metu.edu.tr

Future research could focus on:

Enzymatic Kinetic Resolution: If a chiral center is introduced into the molecule, lipases or esterases could be used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. mdpi.com This is crucial for applications where specific stereoisomers are required.

Biocatalytic Functionalization: Enzymes could be employed for the selective modification of the pyrrole ring or the side chain. For example, oxidoreductases could be used to introduce hydroxyl groups, or transaminases could be used to introduce amino groups at specific positions.

Engineered Biosynthetic Pathways: In the long term, the development of engineered microorganisms containing tailored biosynthetic pathways could enable the de novo synthesis of this compound or its derivatives from simple feedstocks, representing the pinnacle of sustainable chemical manufacturing.

Exploration of Supramolecular Chemistry involving Pyrrole Acetic Acid Derivatives

The field of supramolecular chemistry, which focuses on non-covalent interactions to build large, organized molecular assemblies, offers exciting possibilities for pyrrole acetic acid derivatives. oup.com The structural features of this compound—specifically the hydrogen-bond donating pyrrole N-H group and the hydrogen-bond donating and accepting carboxylic acid group—make it an excellent building block for supramolecular structures. oup.comrsc.org

Potential areas of exploration include:

Anion Recognition: Pyrrole-containing macrocycles like calix google.compyrroles are renowned for their ability to bind anions through hydrogen bonding with the pyrrole N-H protons. rsc.orgresearchgate.net this compound could be used as a monomer or a component in the synthesis of novel acyclic or macrocyclic receptors for anions. The carboxylic acid group could act as an additional binding site or a point of attachment for further functionalization.

Self-Assembled Materials: The molecule's ability to form multiple hydrogen bonds could be exploited to create self-assembling systems like gels, liquid crystals, or nanofibers. The interplay between the pyrrole N-H···O=C hydrogen bonds and the carboxylic acid dimers could lead to robust and stimuli-responsive materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can coordinate to metal ions to form coordination polymers or MOFs. The pyrrole and ethyl groups would then decorate the pores of the resulting framework, influencing its properties, such as guest selectivity, porosity, and catalytic activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Ethyl-1H-pyrrol-1-yl)acetic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-ethylpyrrole and chloroacetic acid under basic conditions. Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate to deprotonate the pyrrole nitrogen.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures improve solubility.

- Temperature : Moderate heating (50–70°C) accelerates the reaction without promoting side products.

- Reaction time : 6–12 hours, monitored via TLC or HPLC for completion .

- Optimization : Scale-up using continuous flow reactors can improve efficiency by controlling temperature and reagent mixing .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–6.8 ppm (pyrrole protons), δ 3.5–4.0 ppm (CH₂ adjacent to carbonyl), and δ 1.2–1.4 ppm (ethyl group).

- ¹³C NMR : Carbonyl carbon at ~170 ppm, pyrrole carbons at 110–125 ppm.

Advanced Research Questions

Q. How does the ethyl group's position on the pyrrole ring affect the compound's electronic properties and biological interactions?

- Structural Analysis :

- The ethyl group at the 2-position introduces steric hindrance, reducing electrophilic substitution at adjacent positions.

- Electronic effects: The substituent donates electron density via hyperconjugation, stabilizing the pyrrole ring and altering pKa of the acetic acid moiety (~3.5 vs. 4.2 for unsubstituted analogs).

- Biological Implications : Enhanced lipophilicity improves membrane permeability, but steric effects may reduce binding affinity to targets like cyclooxygenase (COX) compared to 3-substituted analogs .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

- Experimental Design Recommendations :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Standardized Assays : Employ CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922).

- Control for pH : Adjust broth media to pH 6.5–7.0 to prevent ionization of the acetic acid group, which affects bioavailability.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare replicates across studies .

Q. What computational strategies predict the binding modes of this compound with inflammatory targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) to assess binding energy (ΔG) and key interactions (e.g., hydrogen bonds with Arg120).

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes.

- QSAR Models : Train models on pyrrole derivatives’ logP and IC₅₀ data to predict anti-inflammatory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.